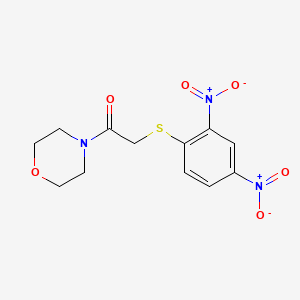

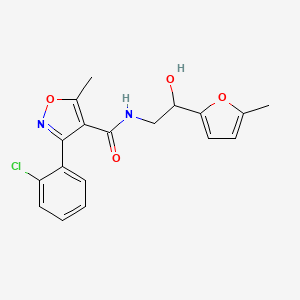

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(2,4-dinitrophenyl)hydrazono-4-oxo-thiazolidine derivatives, has been reported . The process involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic data and single-crystal X-ray analyses . For instance, the structure of the cyclized 2,4-dinitrophenyl hydrazone derivative of glucose was confirmed by 1H NMR, 13C NMR, HMBC, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the reaction of 2,4-dinitrophenylhydrazine (DNPH) with glucose to form a stable DNPH-glucose derivative has been reported . The reaction involves the reduction of the Schiff’s base with concomitant intramolecular rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-[(2,4-dinitrophenyl)thio]benzoic acid” have been reported. This compound has a molecular formula of C13H8N2O6S, an average mass of 320.277 Da, and a monoisotopic mass of 320.010315 Da .Applications De Recherche Scientifique

- Application : Researchers have synthesized a fluorescent probe, probe-CCF2 , by incorporating the 2,4-dinitrophenyl group as the thiophenol reactive site into a carbazole–chalcone fluorophore. This probe exhibits a remarkable increase in fluorescence upon reacting with thiophenols .

- Application : A fluorescent probe based on NH2-MIL-125 (Ti) , utilizing dual-parameter sensing technology, selectively detects 2,4-DNP in water environments. This approach holds promise for water quality assessment .

Fluorescent Probes for Thiophenol Detection

Water Quality Assessment

Synthetic Chemistry

Mécanisme D'action

Target of Action

It is chemically related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase . This enzyme plays a crucial role in the process of oxidative phosphorylation .

Mode of Action

Dnp, a related compound, is known to act as anoxidative phosphorylation uncoupling agent . It disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .

Biochemical Pathways

Dnp is known to affect theoxidative phosphorylation pathway . By uncoupling this pathway, DNP increases the metabolic rate, leading to increased fat metabolism .

Pharmacokinetics

Dnp exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Following administration, DNP distribution to tissues is limited, with experimentally measured partition coefficients found to be less than 1 for all analyzed tissues .

Result of Action

Dnp, a related compound, is known to cause a significant increase in metabolic rate and fat metabolism . This can lead to weight loss, but also to severe toxicities associated with the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone. For instance, the compound’s fluorescence intensity ratio and emission peak shift can be utilized for selective detection of 2,4-DNP in water environments . This suggests that the compound’s action can be influenced by the presence of other substances in the environment.

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6S/c16-12(13-3-5-21-6-4-13)8-22-11-2-1-9(14(17)18)7-10(11)15(19)20/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRFSPOUWPFNIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

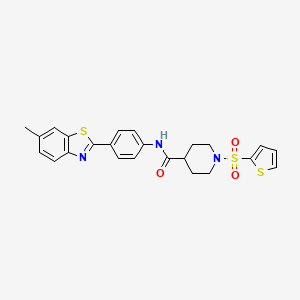

![N-(4-{3-[(cycloheptylamino)sulfonyl]-4-methoxyphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2431634.png)

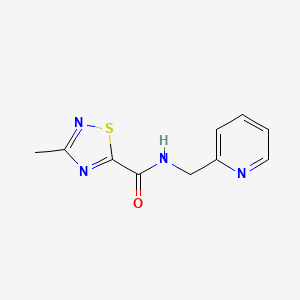

![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)

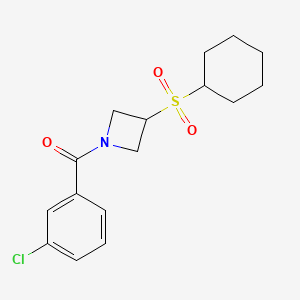

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431637.png)

![5-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2431644.png)

![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)